6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime
Brand Name: Vulcanchem
CAS No.: 72990-57-9
VCID: VC2441508
InChI: InChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+
SMILES: CC1=NC(=CC=C1)C=NOCCC(C)C
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime

CAS No.: 72990-57-9

Cat. No.: VC2441508

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime - 72990-57-9

Specification

CAS No. 72990-57-9
Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine
Standard InChI InChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+
Standard InChI Key NDDRFVVJLAAPDP-UKTHLTGXSA-N
Isomeric SMILES CC1=NC(=CC=C1)/C=N/OCCC(C)C
SMILES CC1=NC(=CC=C1)C=NOCCC(C)C
Canonical SMILES CC1=NC(=CC=C1)C=NOCCC(C)C

Introduction

Chemical Identity and Structure

6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is characterized by its distinctive molecular structure containing a pyridine ring with a methyl substituent at the 6-position and an oxime group modified with a 3-methylbutyl chain. The compound's structural identity is defined by several key parameters as presented in Table 1.

PropertyValue
CAS Number72990-57-9
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
IUPAC Name(E)-N-(3-methylbutoxy)-1-(6-methylpyridin-2-yl)methanimine
Standard InChIInChI=1S/C12H18N2O/c1-10(2)7-8-15-13-9-12-6-4-5-11(3)14-12/h4-6,9-10H,7-8H2,1-3H3/b13-9+
Standard InChIKeyNDDRFVVJLAAPDP-UKTHLTGXSA-N
Isomeric SMILESCC1=NC(=CC=C1)/C=N/OCCC(C)C
Canonical SMILESCC1=NC(=CC=C1)C=NOCCC(C)C

The structural conformation of this compound features an E-configuration at the oxime double bond, which is a significant aspect of its three-dimensional arrangement . The pyridine ring provides aromatic character and nitrogen-based Lewis basicity, while the oxime functionality introduces potential for hydrogen bonding and metal coordination.

Physical and Chemical Properties

Physical Properties

Understanding the physical properties of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is essential for its handling, storage, and application in various research settings. Table 2 summarizes the key physical properties of this compound.

PropertyValue
Physical StateNot specified (likely solid at room temperature)
XLogP3-AA3.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area34.5 Ų
Heavy Atom Count15
Complexity192

The compound's lipophilicity (LogP value of 3.3) suggests moderate lipid solubility, which could influence its membrane permeability in biological systems . The absence of hydrogen bond donors, combined with three hydrogen bond acceptors, defines its hydrogen bonding profile, which is relevant for understanding its intermolecular interactions.

Chemical Reactivity

The reactivity of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime is largely influenced by its functional groups. The pyridine nitrogen can act as a Lewis base, while the oxime group can participate in various transformations. The compound contains several potentially reactive sites:

  • The pyridine nitrogen atom (weak base)

  • The oxime functional group (potential for coordination chemistry)

  • The methyl group at the 6-position of the pyridine ring

  • The 3-methylbutyl chain attached to the oxygen of the oxime

These reactive sites make the compound versatile in various chemical transformations and interactions with other molecules or metal ions.

Synthesis and Preparation Methods

The synthesis of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime typically involves a condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 3-methylbutyl hydroxylamine. This synthetic pathway generally follows a two-step process:

Starting Materials

The key starting material, 6-Methyl-2-pyridinecarboxaldehyde (CAS: 1122-72-1), has the following properties:

PropertyValue
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Melting Point31-33°C
Boiling Point105-108°C/12mm
Physical FormLight yellow to brown low melting solid
Water Solubility750 g/L (20°C)
Flash Point155°F (68°C)

This aldehyde serves as the foundation for the oxime formation . The preparation of 6-methyl-2-pyridinecarboxaldehyde itself may involve various synthetic routes, including oxidation of corresponding alcohols or through directed metalation and formylation of appropriately substituted pyridines.

Oxime Formation and Alkylation

The synthesis proceeds through the formation of an oxime intermediate from 6-methyl-2-pyridinecarboxaldehyde, followed by alkylation with 3-methylbutyl halide or similar alkylating agents. This process typically requires basic conditions to facilitate the O-alkylation of the oxime hydroxyl group. The reaction conditions must be carefully controlled to ensure selectivity and optimize yield.

Research on similar compounds, such as pyridine carboxaldehydes, suggests that Vilsmeier reactions can be employed in the synthesis of structurally related compounds . This approach might provide alternative synthetic routes to precursors needed for 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime preparation.

Applications in Chemical Research

Coordination Chemistry

One of the most significant applications of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime and related compounds is in coordination chemistry. The similar compound 6-methylpyridine-2-carbaldehydeoxime (6-mepaoH) has been studied in nickel(II) chemistry, leading to the formation of penta and hexanuclear complexes with interesting structural and magnetic properties .

These complexes, such as [Ni6(O2CPh)6(6-mepao)6], [Ni6(O2CMe)6(6-mepao)6], and [Ni5(3-Cl-BzO)4(6-mepao)4(6-mepaoH)2(N3)2], exhibit various topologies including hexanuclear complexes and irregular bowtie structures. Magnetic studies indicate antiferromagnetic exchange for some complexes and ferrimagnetic interaction for others . By extension, 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime might exhibit similar capabilities for metal coordination, potentially leading to novel metal complexes with unique structural and magnetic properties.

Synthetic Intermediates

The structural features of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime make it a potential intermediate in organic synthesis. The oxime functionality can undergo various transformations, including reduction to amines, rearrangements, and elimination reactions. These transformations could lead to diverse nitrogen-containing compounds with applications in pharmaceutical research, agricultural chemistry, and materials science.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime. The predicted collision cross-section data for similar compounds suggests potential mass spectrometry behavior, including various adduct formations :

Adductm/z (predicted)Predicted CCS (Ų)
[M+H]+207.15 (estimated)~144-146
[M+Na]+229.13 (estimated)~156
[M+NH4]+224.17 (estimated)~152
[M+K]+245.11 (estimated)~149

These values are estimated based on data from structurally similar compounds and would require experimental verification for precise determination.

Related Compounds

Several structurally related compounds provide context for understanding 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime:

PropertyValue
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
IUPAC Name(E)-N-(3-methylbutoxy)-1-pyridin-3-ylmethanimine
InChIKeyCNGQUYBZXYJBMD-UKTHLTGXSA-N

The different position of the nitrogen in the pyridine ring could influence its reactivity and coordination properties compared to 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime .

6-Methylpyridine-2-carbaldehyde oxime

This compound (CAS: 1195-40-0) is essentially the non-alkylated precursor to 6-Methyl-2-pyridinecarboxaldehyde O-(3-methylbutyl)oxime:

PropertyValue
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
IUPAC Name(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine
InChIKeyNot specified in the search results
Hazard InformationH302, H312, H315, H319, H332, H335

This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . These hazard properties highlight the importance of proper handling and safety precautions when working with these types of compounds.

4-Pyridinecarboxaldehyde O-(3-methylbutyl)oxime

Another structural isomer with the following properties:

PropertyValue
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Density0.98 g/cm³
Boiling Point281.7°C at 760 mmHg
Flash Point124.2°C
LogP2.478

This compound has the pyridine nitrogen at the 4-position, which would give it different electronic properties compared to the 2-position isomer .

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